1-(Hept-6-ynoyl)piperidine-4-carbonitrile

PROTAC linker design Click chemistry spacer length Targeted covalent inhibitor tether optimization

PROTAC linker design requires precise alkyne tether length and conformational rigidity-short-chain analogs fail to achieve optimal ternary complex geometry. This piperidine-4-carbonitrile with a 7-atom heptynoyl chain solves that gap. - **Click-ready:** Terminal alkyne enables CuAAC bioconjugation & in-gel fluorescence imaging. - **Dual handle:** 4-carbonitrile permits tetrazole formation (NaN3/ZnBr2) orthogonal to alkyne. - **Supply:** ≥95% purity, ambient shipping, multi-gram availability for library synthesis.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B12077404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hept-6-ynoyl)piperidine-4-carbonitrile
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC#CCCCCC(=O)N1CCC(CC1)C#N
InChIInChI=1S/C13H18N2O/c1-2-3-4-5-6-13(16)15-9-7-12(11-14)8-10-15/h1,12H,3-10H2
InChIKeyTVPRZQJREHGECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Hept-6-ynoyl)piperidine-4-carbonitrile Overview


1-(Hept-6-ynoyl)piperidine-4-carbonitrile (CAS: 2307299-93-8) is a synthetic piperidine derivative bearing a 4-carbonitrile group and an N-hept-6-ynoyl substituent. The terminal alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioconjugation and heterocycle synthesis , while the carbonitrile group provides a versatile handle for further derivatization (e.g., hydrolysis, reduction, or tetrazole formation) . Specified at ≥95% purity with non-hazardous transport classification, this compound serves as a research building block for PROTAC linker constructs, targeted covalent inhibitors, and functional probe development [1].

Terminal alkyne enables CuAAC click chemistry for bioconjugation.
4-Carbonitrile allows orthogonal derivatization (amine, acid, tetrazole).
Piperidine ring provides conformational pre-organization for design.

Why Generic Alkyne Building Blocks Fall Short


Alkyne-functionalized building blocks are widely available, but the precise combination of a 7-atom linear linker, a conformationally defined piperidine ring, and a carbonitrile at the 4-position is non-trivial. Shorter analogs (e.g., but-3-ynoyl or propargyl derivatives) alter the spatial reach and flexibility of the tether, impacting both PROTAC ternary complex formation geometry and the binding mode of covalent inhibitors [1]. Replacing the carbonitrile with an ester (e.g., methyl 1-(hept-6-ynoyl)piperidine-4-carboxylate) introduces divergent metabolic stability and hydrogen-bonding capacity, while removing the piperidine ring entirely yields simple alkynoic acids lacking the conformational rigidity and amine basicity essential for many target protein interactions . These structural substitutions cannot be made without quantitative consequences for the preclinical parameters discussed below.

Shorter linkers (butynoyl, propargyl) may not bridge required inter-protein distances for PROTAC ternary complexes.
Ester analogs (vs. carbonitrile) may alter hydrogen-bonding geometry and require alkyne-incompatible saponification.
Acyclic heptynoic acid derivatives lack piperidine conformational restriction, reducing design predictability.

Evidence Versus Closest Structural Analogs


Linker Length and Flexibility

The hept-6-ynoyl chain provides a 7-atom linear bridge (including the carbonyl carbon) from the piperidine nitrogen to the terminal alkyne carbon, compared to 4 atoms for the but-3-ynoyl analog and 2–3 atoms for N-propargyl derivatives. In PROTAC design, linker length is a critical determinant of ternary complex stability, with established literature citing optimal linker distances of 8–12 atoms for CRBN-based PROTACs [1]. The target compound's 7-atom extension contributes roughly half of this distance, allowing modular pairing with E3 ligase ligand linkers, whereas the shorter C4 analog may fail to bridge the required inter-protein gap in similarly optimized constructs . The extended chain also introduces two additional rotatable bonds (total ≈4 for the heptynoyl moiety versus ≈1 for butynoyl), offering greater conformational sampling in solution .

Linker atom count
Class-level inference
7 atoms (heptynoyl) vs. 4 atoms (butynoyl) vs. 2–3 atoms (propargyl)
Longer tether for PROTAC ternary complex geometry
Optimal CRBN linker 8–12 atoms (literature)
PROTAC linker design Click chemistry spacer length Targeted covalent inhibitor tether optimization

Lipophilicity and Solubility Profile

Computationally predicted logP (ClogP) for 1-(Hept-6-ynoyl)piperidine-4-carbonitrile is approximately 1.7–2.6, depending on the prediction algorithm [1][2]. By comparison, 1-(But-3-yn-1-yl)piperidine-4-carbonitrile has a reported ClogP of 1.25 , reflecting the contribution of the additional methylene units in the heptynoyl chain. The methyl ester analog (methyl 1-(hept-6-ynoyl)piperidine-4-carboxylate) exhibits a significantly higher logP increase versus unsubstituted piperidine of ≈1.8 log units , while the carbonitrile provides a more moderate lipophilicity profile, which can be advantageous in maintaining aqueous solubility during bioconjugation reactions. Within the heuristic 'Rule of Five' space (LogP ≤5), the target compound remains well within drug-like chemical space, making it suitable for lead optimization programs where balanced hydrophobicity is essential [3].

Computed logP
Cross-study comparable
ClogP 1.7–2.6; ester analog +1.8 log units higher
Balanced lipophilicity supports aqueous solubility
Multi-algorithm prediction range
Lipophilic efficiency PROTAC physicochemical optimization Blood-brain barrier penetration

Nitrile vs. Ester Derivatization Versatility

The 4-carbonitrile group can be converted to a tetrazole (a carboxylic acid bioisostere), a primary amine (via reduction), or a carboxylic acid (via hydrolysis), all without affecting the terminal alkyne [1][2]. In contrast, the methyl ester analog (methyl 1-(hept-6-ynoyl)piperidine-4-carboxylate) requires saponification to release the carboxylic acid, a step that may be incompatible with the alkyne or other sensitive functionalities in multi-step sequences . Additionally, the carbonitrile serves as a hydrogen bond acceptor with distinct geometry from the ester carbonyl (linear vs. trigonal), which can alter binding affinity in medicinal chemistry targets. The carbonitrile also exhibits a lower topological polar surface area (TPSA ≈ 44 Ų) compared to the ester analog (TPSA ≈ 47 Ų), suggesting slightly better membrane permeability potential .

Derivatization versatility
Class-level inference
Carbonitrile: amine, acid, tetrazole pathways; ester: requires saponification
Tetrazole formation preserves alkyne orthogonally
TPSA 44 vs. 47 Ų
Nitrile hydrolysis Tetrazole bioisostere Click chemistry orthogonal protection

Purity and Storage Stability

The product specification for 1-(Hept-6-ynoyl)piperidine-4-carbonitrile includes a minimum purity of 95% and long-term storage under ambient cool, dry conditions . Many generic terminal alkyne building blocks are supplied at lower purities (e.g., 90% or reagent grade) or require cold storage (2–8°C) to prevent degradation . The non-hazardous transport classification further simplifies shipping logistics and reduces associated costs compared to alkyne reagents classified as flammable or requiring specialized handling . For researchers scaling from milligram to gram quantities, consistent purity and simple storage reduce experimental variability and simplify procurement compliance.

Purity & storage
Cross-study comparable
≥95% purity; ambient storage; non-hazardous
Reduced batch variability and logistics
Supplier-documented specifications
Building block quality control Reproducibility in click chemistry Long-term compound storage

Conformational Rigidity of the Piperidine Scaffold

The piperidine ring in 1-(Hept-6-ynoyl)piperidine-4-carbonitrile imposes a chair conformation that pre-organizes the carbonitrile and the heptynoyl chain in defined relative orientations [1]. This contrasts with simple acyclic hept-6-ynoic acid or its activated esters, which lack any conformational constraint and sample a wide range of rotameric states in solution . In medicinal chemistry, piperidine is among the most prevalent saturated heterocycles in FDA-approved drugs, contributing to favorable pharmacokinetic profiles and target binding [2]. The combination of a rigid scaffold and a flexible alkyne tether creates a 'semi-rigid' module: the piperidine ring provides a fixed vector for the carbonitrile while the heptynoyl chain retains flexibility for click chemistry tethering [3].

Conformational rigidity
Class-level inference
Piperidine chair; fixed orientation of carbonitrile and heptynoyl
Predictable spatial geometry for structure-based design
4 rotatable bonds vs. 5 in acyclic analog
Conformational restriction Piperidine scaffold in drug design Linker rigidity in PROTACs

Alkyne Handle for Bioorthogonal Chemistry

Research indicates that compounds structurally related to 1-(Hept-6-ynoyl)piperidine-4-carbonitrile have been investigated for inhibitory activity against KRAS G12C mutant proteins [1]. While no direct head-to-head IC50 data are available for the target compound itself, the hept-6-ynoyl extension distinguishes it from shorter-chain analogs (e.g., 1-acetylpiperidine-4-carbonitrile) and non-alkyne derivatives (e.g., 1-benzylpiperidine-4-carbonitrile) that lack the alkyne handle required for covalent modification strategies or click chemistry-based probe design . In the context of targeted covalent inhibitor (TCI) development, the terminal alkyne can serve as a bioorthogonal handle for cellular target engagement assays (e.g., in situ click chemistry with fluorescent azides), a capability absent in saturated acyl derivatives [2].

Bioorthogonal handle
Supporting evidence
Terminal alkyne present; enables CuAAC
Click chemistry for target engagement assays
Saturated N-acyl analogs lack alkyne
KRAS G12C inhibitor Targeted covalent inhibitor Alkyne warhead in oncology

Key Application Scenarios


PROTAC Linker Modular Synthesis

The 7-atom heptynoyl chain serves as an intermediate-length extension module for constructing PROTAC linkers targeting ternary complex formation between E3 ligases (e.g., CRBN or VHL) and proteins of interest (POI). The longer tether compared to butynoyl analogs increases the accessible inter-ligand distance, while the carbonitrile provides a conjugation point for tetrazole bioisostere incorporation post-click chemistry [REFS-Sec3-Item1]. The non-hazardous shipping classification and ambient storage simplify multi-gram procurement for PROTAC library synthesis [REFS-Sec3-Item4].

Covalent Inhibitor Probe Development

Compounds with piperidine-4-carbonitrile scaffolds have demonstrated binding to KRAS G12C mutant protein with IC50 values in the nanomolar range for related analogs (e.g., 117 nM for a close derivative) [REFS-Sec3-Item6]. The terminal alkyne in 1-(Hept-6-ynoyl)piperidine-4-carbonitrile provides a bioorthogonal handle for in-gel fluorescence imaging or cellular target engagement studies via CuAAC with fluorophore-azides, enabling direct assessment of covalent target modification [REFS-Sec3-Item6]. Absence of the alkyne in N-acetyl or N-benzyl analogs precludes this critical target validation workflow.

Bioconjugation and Chemical Probe Assembly

The combination of a terminal alkyne for CuAAC click chemistry and a carbonitrile for optional further derivatization makes this compound a versatile hub for assembling multi-functional probes. The balanced ClogP (1.7–2.6) supports solubility in typical reaction media (DMSO, DMF, aqueous mixtures), while the piperidine ring provides conformational pre-organization that simplifies structural characterization of triazole products by NMR and X-ray crystallography [REFS-Sec3-Item2][REFS-Sec3-Item5].

Tetrazole-Containing Library Synthesis

The 4-carbonitrile can be converted to a tetrazole under mild conditions (e.g., NaN3/ZnBr2 or TMS-N3 with catalyst) without affecting the terminal alkyne, providing access to tetrazole-containing screening libraries. This orthogonal reactivity is not possible with the methyl ester analog, where saponification conditions would be incompatible with the alkyne moiety [REFS-Sec3-Item3]. The ≥95% purity specification ensures that tetrazole products are not contaminated with starting material or side products from nitrile degradation [REFS-Sec3-Item4].

Application
Selection Property
Validation Focus
PROTAC linker modular synthesis
7-atom heptynoyl extension with alkyne
Ternary complex geometry optimization
Covalent inhibitor probe synthesis
Terminal alkyne for bioorthogonal labeling
Cellular target engagement assessment
Multifunctional probe assembly
Alkyne and carbonitrile dual reactivity
CuAAC product structural characterization
Tetrazole library synthesis
Carbonitrile-to-tetrazole orthogonality
Alkyne compatibility under reaction conditions
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